4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate
Description
4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate is a synthetic organic compound featuring a conjugated enoyl group linked to a benzodioxole ring and a 4-nitrobenzoate ester moiety.
Properties
IUPAC Name |
[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO7/c25-20(11-1-15-2-12-21-22(13-15)30-14-29-21)16-5-9-19(10-6-16)31-23(26)17-3-7-18(8-4-17)24(27)28/h1-13H,14H2/b11-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHFJFYZJUXTLF-QQDOKKFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the propenoyl linkage between the benzodioxole and phenyl rings.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxylic acid groups.
Scientific Research Applications
4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate and its analogs:
Structural and Functional Analysis
Electronic Effects: The 4-nitrobenzoate group in the target compound introduces strong electron-withdrawing character, which may enhance stability and alter binding affinity compared to electron-donating groups (e.g., methanesulfonate ). Sulfonamide and quinoline-carboxamide derivatives exhibit hydrogen-bonding capabilities, critical for interactions with biological targets like bacterial enzymes or HDACs .
Synthetic Pathways: Claisen-Schmidt condensation is a common method for synthesizing the enoyl-benzodioxole core across analogs . Post-functionalization (e.g., esterification, amidation) determines final bioactivity. For example, sulfonamide derivatives require additional steps to introduce the sulfonamide group .
Biological Activities: Antibacterial: Sulfonamide analogs show moderate activity against Gram-positive and Gram-negative bacteria, attributed to sulfonamide’s interference with folate synthesis . Antitumor: Quinoline-carboxamide derivatives demonstrate HDAC inhibition, a mechanism relevant in cancer therapy . Enzyme Inhibition: The nitrobenzoate ester’s electron-deficient aromatic system may competitively inhibit enzymes reliant on π-π interactions, though experimental validation is needed.
Pharmacokinetic and Physicochemical Properties
Biological Activity
4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antitumor, antiangiogenic, and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzodioxole moiety which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds similar to 4-nitrobenzoates exhibit notable antitumor activities. For instance, nitrobenzoate derivatives have been shown to inhibit tumor cell growth by disrupting critical cellular pathways. A study highlighted that these compounds can suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .
Case Study:
In a study involving zebrafish embryos treated with a nitrobenzoate derivative (X8), significant reductions in intersegmental vessel (ISV) growth were observed, indicating potential antiangiogenic effects that could be leveraged for cancer therapy .
Antiangiogenic Effects
The antiangiogenic properties of this compound have been investigated in various models. The compound's ability to impair endothelial cell migration and proliferation suggests that it could be effective in reducing abnormal blood vessel formation associated with tumors.
Key Findings:
- Zebrafish Model: Treatment with X8 resulted in decreased expression of vascular markers and disrupted VEGF/VEGFR2 signaling pathways, leading to impaired vascular development .
| Treatment Concentration | Survival Rate | Vascular Defects Observed |
|---|---|---|
| 10 µM | ~20% | High mortality |
| 3 µM | >60% | Reduced ISV growth |
This data supports the hypothesis that nitrobenzoate derivatives can serve as potential antiangiogenic agents.
Antimicrobial Activity
The antimicrobial properties of related nitrobenzoate compounds have also been documented. These compounds have shown efficacy against various pathogens, suggesting that this compound may possess similar properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Mechanistic Insights
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Cell Proliferation: By targeting key signaling pathways involved in cell growth.
- Disruption of Angiogenesis: Through interference with endothelial cell function and vascular signaling pathways.
- Antimicrobial Action: Potentially through direct interaction with microbial membranes or metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
